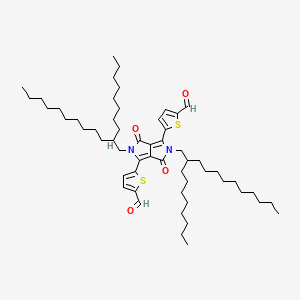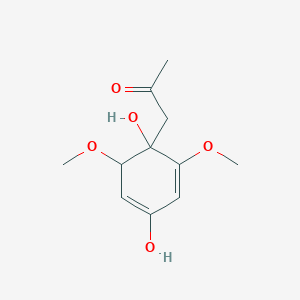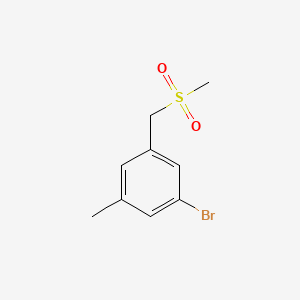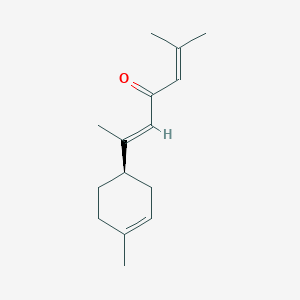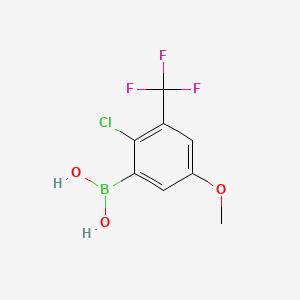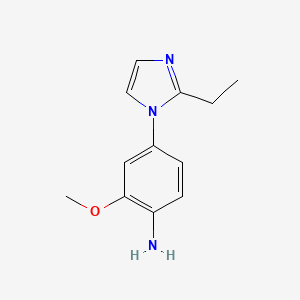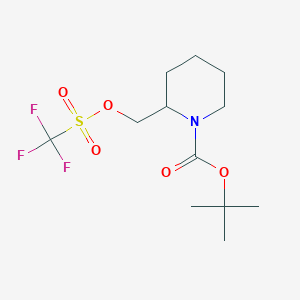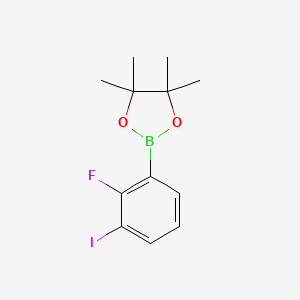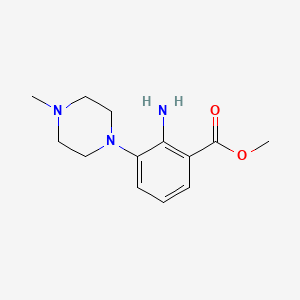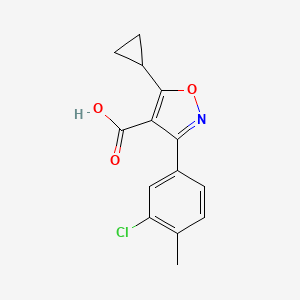
3-(3-Chloro-4-methylphenyl)-5-cyclopropylisoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-methylphenyl)-5-cyclopropylisoxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloro-methylphenyl group and a cyclopropyl group attached to the isoxazole ring, along with a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methylphenyl)-5-cyclopropylisoxazole-4-carboxylic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Chloro-Methylphenyl Group: This step involves the substitution reaction where a chloro-methylphenyl group is introduced to the isoxazole ring.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-methylphenyl)-5-cyclopropylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-Chloro-4-methylphenyl)-5-cyclopropylisoxazole-4-carboxylic acid has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methylphenyl)-5-cyclopropylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylphenylboronic acid: This compound shares the chloro-methylphenyl group but lacks the isoxazole ring and cyclopropyl group.
3-Chloro-4-methylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of the carboxylic acid and isoxazole ring.
N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: Contains the chloro-methylphenyl group but has a different core structure.
Uniqueness
3-(3-Chloro-4-methylphenyl)-5-cyclopropylisoxazole-4-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the isoxazole ring and cyclopropyl group distinguishes it from other similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H12ClNO3 |
|---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
3-(3-chloro-4-methylphenyl)-5-cyclopropyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H12ClNO3/c1-7-2-3-9(6-10(7)15)12-11(14(17)18)13(19-16-12)8-4-5-8/h2-3,6,8H,4-5H2,1H3,(H,17,18) |
InChI Key |
SZOSOARJWJOYIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=C2C(=O)O)C3CC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


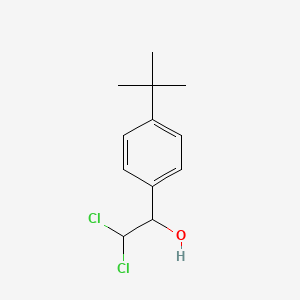
![(4-Methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14765927.png)

